N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the meta position of the benzoyl moiety and a 6-methoxy-2-methylpyrimidin-4-ylamino substituent on the para position of the aniline ring. The pyrimidine core may facilitate interactions with ATP-binding pockets in kinases, while the methoxy and methyl groups on the pyrimidine ring modulate solubility and steric effects .
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c1-12-24-17(11-18(25-12)29-2)26-15-6-8-16(9-7-15)27-19(28)13-4-3-5-14(10-13)20(21,22)23/h3-11H,1-2H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSNECZEJHSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrimidine ring substituted with a methoxy group.
- An aniline derivative linked to a trifluoromethylbenzamide moiety.
This unique combination of functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Antiviral Properties
Research has indicated that compounds with similar structural motifs exhibit significant antiviral activity. For instance, derivatives containing pyrimidine rings have shown promise as inhibitors of viral replication. The specific activity of this compound in inhibiting viral enzymes remains to be fully elucidated, but its structural similarities suggest potential efficacy against viral targets .
Anti-inflammatory Effects
The compound has been implicated in modulating inflammatory pathways. It has been shown to inhibit urokinase-type plasminogen activator (uPA), an enzyme involved in inflammation and tissue remodeling. Inhibition of uPA by this compound has been quantified with a Ki value of approximately 0.62 nM, indicating strong binding affinity.
Enzyme Inhibition
This compound may act as an enzyme inhibitor, affecting various biological pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and interact with intracellular targets. The modulation of enzyme activity by this compound could lead to therapeutic effects in conditions where enzyme dysregulation is a factor.
The precise mechanism of action for this compound involves:
- Binding to Enzymes : The compound likely binds to specific enzymes or receptors, inhibiting their activity and disrupting associated biological pathways.
- Modulation of Signaling Pathways : It may influence signaling cascades involved in inflammation and viral replication, although further studies are needed to clarify these interactions.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds related to this compound:
Scientific Research Applications
Biological Activities
Research indicates that N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide exhibits several promising biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial in drug development for targeting specific pathways in disease processes.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which can be beneficial in combating oxidative stress-related diseases.
- Antimicrobial Activity : There is evidence supporting its effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents.
Research Applications
The compound has been utilized in several research settings, including:
- Medicinal Chemistry : Its structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases.
- Pharmacology : Studies involving the binding affinity of this compound to various biological targets help elucidate its mechanism of action and optimize its efficacy.
Enzyme Inhibition Studies
In a study focused on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting its potential role as a therapeutic agent in metabolic disorders .
Antioxidant Activity Assessment
A study assessing the antioxidant properties of this compound utilized the DPPH assay to measure its capacity to scavenge free radicals. The results demonstrated a notable antioxidant effect, with an IC50 value indicating effective scavenging activity .
Antimicrobial Efficacy
Research evaluating the antimicrobial activity found that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development into antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzamide-based kinase inhibitors. Below is a comparative analysis with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Flexibility vs. Replacement of pyrimidine with quinazoline (Compound 19) enhances EGFR affinity but introduces synthetic complexity .
Trifluoromethyl Group Impact :
- The -CF₃ group in all analogs improves metabolic stability by resisting oxidative degradation. However, in Compound 18, its combination with a nitro group increases cytotoxicity .
Pharmacokinetic Considerations: Bafetinib’s dimethylaminopyrrolidinylmethyl group enhances cellular uptake, whereas the target compound’s methoxy group may limit bioavailability due to higher hydrophobicity . Solubility challenges in similar compounds (e.g., ’s melt-extruded formulation) suggest the target compound may require prodrug strategies for clinical use .
Synthetic Yields :
- The target compound’s synthesis (42% yield, ) is less efficient compared to quinazoline derivatives (69–86% yields, ), likely due to steric hindrance during pyrimidine coupling .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for this compound, and how can yield optimization be achieved in multi-step reactions?
- The synthesis involves coupling pyrimidine derivatives with benzoyl chlorides under controlled conditions. For example, analogous compounds are synthesized via sequential reactions: (1) condensation of O-benzyl hydroxylamine hydrochloride with a pyrimidine intermediate in CH₂Cl₂/water, (2) acylation with p-trifluoromethyl benzoyl chloride, and (3) final coupling using sodium pivalate in acetonitrile .
- Optimization Tips :
- Use inert atmospheres (e.g., argon) to prevent decomposition of intermediates.
- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.
- Purify intermediates via silica gel chromatography (e.g., 10% MeOH/CH₂Cl₂) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Methods :
- NMR Spectroscopy : Confirm regioselectivity of pyrimidine substitution and benzamide linkage (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry : LC/MS (ESI) for molecular ion validation (e.g., [M+H]+ calculated 475.08, observed 475.42) .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the stability challenges, and how should storage be managed?
- The compound and its intermediates (e.g., anomeric amides) decompose under heat or light.
- Storage Recommendations :
- Store at –20°C in amber vials under inert gas (argon).
- Avoid prolonged exposure to moisture (use molecular sieves in storage containers) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity and pharmacokinetics?
- The CF₃ group enhances lipophilicity (logP ~3.5), improving membrane permeability and metabolic stability compared to non-fluorinated analogs. This is critical for in vivo efficacy studies .
- Methodological Insight :
- Compare analogs via radioligand binding assays to quantify target affinity shifts (e.g., ΔpIC₅₀ = 1.2 for CF₃ vs. CH₃ substitution) .
Q. How can conflicting data on mutagenicity be resolved?
- Ames II Testing : Compound 3 (a structural analog) showed lower mutagenicity than other anomeric amides but higher than benzyl chloride.
- Mitigation Strategies :
- Use computational toxicity models (e.g., Derek Nexus) to predict mutagenic hotspots.
- Validate with in vitro micronucleus assays .
Q. What strategies are effective for assessing structure-activity relationships (SAR) in analogs?
- SAR Workflow :
- Synthesize derivatives with modified pyrimidine substituents (e.g., ethoxy instead of methoxy) .
- Test in enzymatic assays (e.g., kinase inhibition) and correlate with molecular docking (AutoDock Vina) .
- Data Table : Example SAR for Pyrimidine Derivatives
| Substituent (R) | IC₅₀ (nM) | LogP |
|---|---|---|
| –OCH₃ | 12.3 | 3.4 |
| –OC₂H₅ | 8.7 | 3.8 |
| –Cl | 45.6 | 2.9 |
Methodological Challenges
Q. How can conflicting purity data from HPLC and NMR be reconciled?
- Root Cause : Degradation during analysis (e.g., heat in GC) or solvent interactions in NMR.
- Resolution :
- Cross-validate with high-resolution MS (HRMS) and ¹³C NMR.
- Use low-temperature HPLC (4°C) to prevent on-column decomposition .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Models :
- Rodent PK studies with IV/PO dosing (e.g., 10 mg/kg) to calculate AUC and half-life.
- Microsomal stability assays (human/rat liver microsomes) to predict hepatic clearance .
Safety and Compliance
Q. What PPE and engineering controls are mandated for handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
